molecular formula C8H8F3NO B1418999 2-(Difluoromethoxy)-6-fluorobenzyl amine CAS No. 1153055-77-6

2-(Difluoromethoxy)-6-fluorobenzyl amine

Cat. No. B1418999
M. Wt: 191.15 g/mol
InChI Key: PNMHMPGHBYONJG-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethoxy)pyridin-4-amine” is a fluorinated structural motif that exhibits unique physicochemical characteristics . Incorporation of these substituents into organic molecules is a highly desirable approach used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .


Synthesis Analysis

The synthesis of difluoromethoxy compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-(Difluoromethoxy)aniline”, has been reported with a molecular formula of C7H7F2NO and an average mass of 159.133 Da .


Chemical Reactions Analysis

The chemical reactions involving difluoromethoxy compounds are complex and varied. For example, the trifluoromethoxy (OCF3) and difluoromethoxy (OCF2H) groups are fluorinated structural motifs that exhibit unique physicochemical characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Difluoromethoxy)aniline” have been reported, with a molecular formula of C7H7F2NO and an average mass of 159.133 Da .

Scientific Research Applications

1. Synthesis of Fluoroheterocyclic Ketene Aminals

Research has explored the synthesis of fluoroheterocyclic ketene aminals, a process involving fluorobenzyl ketene dithioacetals reacting with nitric acid in concentrated sulfuric acid. These reactions lead to various compounds, including those related to 2-(Difluoromethoxy)-6-fluorobenzyl amine, demonstrating its potential as a key intermediary in synthetic chemistry (Li & Smith, 2001).

2. Fluoroform as a Source of Difluorocarbene

The use of fluoroform (CHF3), a non-ozone-depleting and nontoxic gas, as a difluorocarbene source in the synthesis of difluoromethoxy and difluorothiomethoxy derivatives is notable. This process, involving the conversion of phenols and thiophenols, relates to the applications of 2-(Difluoromethoxy)-6-fluorobenzyl amine in organic synthesis (Thomoson & Dolbier, 2013).

3. Structural and Dynamical Properties in Rotational Spectroscopy

Research on 2-fluorobenzylamine, closely related to 2-(Difluoromethoxy)-6-fluorobenzyl amine, reveals the impact of ring fluorination on molecular flexibility and tunneling pathways. These studies, utilizing rotational spectroscopy, highlight the importance of fluorinated compounds in understanding molecular dynamics (Calabrese et al., 2013).

4. Biomolecular Labeling with Fluorinated Compounds

Fluorinated compounds, including those related to 2-(Difluoromethoxy)-6-fluorobenzyl amine, have been used in biomolecular labeling. High-yielding and rapid chemoselective ligation approaches using these compounds demonstrate their utility in bioconjugation and labeling processes (Dirksen & Dawson, 2008).

5. Deoxyfluorination of Alcohols

The process of deoxyfluorination of alcohols using related compounds, such as N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine, has been explored. This research shows the efficacy of these reactions in producing fluorides, relevant to the broader application of 2-(Difluoromethoxy)-6-fluorobenzyl amine in synthetic chemistry (Kobayashi et al., 2004).

Safety And Hazards

The safety and hazards associated with difluoromethoxy compounds can vary depending on the specific compound. For example, “2-(Difluoromethoxy)benzylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

[2-(difluoromethoxy)-6-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMHMPGHBYONJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-6-fluorobenzyl amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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